molecular formula C20H13NO B14515673 4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile CAS No. 62584-64-9

4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile

Cat. No.: B14515673
CAS No.: 62584-64-9
M. Wt: 283.3 g/mol
InChI Key: XPIUFIXKKPXZFT-UHFFFAOYSA-N
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Description

4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties . This compound features a naphthalene ring fused with a benzonitrile group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile typically involves the condensation of naphthalene derivatives with benzaldehyde derivatives under specific reaction conditions. One common method is the Claisen-Schmidt condensation, which involves the reaction of naphthalene-1-carbaldehyde with 4-cyanobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound’s biological activities, such as antimicrobial and cytotoxic properties, make it a candidate for drug development and biological studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile can be compared with other naphthalene derivatives, such as:

Properties

CAS No.

62584-64-9

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

4-(3-naphthalen-1-yl-3-oxoprop-1-enyl)benzonitrile

InChI

InChI=1S/C20H13NO/c21-14-16-10-8-15(9-11-16)12-13-20(22)19-7-3-5-17-4-1-2-6-18(17)19/h1-13H

InChI Key

XPIUFIXKKPXZFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C=CC3=CC=C(C=C3)C#N

Origin of Product

United States

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